molecular formula C21H16F3N3 B4369348 4-(difluoromethyl)-1-(2-fluorophenyl)-3-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine

4-(difluoromethyl)-1-(2-fluorophenyl)-3-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B4369348
M. Wt: 367.4 g/mol
InChI Key: NCPLRZWXRLTAGW-UHFFFAOYSA-N
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Description

4-(Difluoromethyl)-1-(2-fluorophenyl)-3-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine is a synthetic organic compound that belongs to the pyrazolopyridine family. These compounds are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(difluoromethyl)-1-(2-fluorophenyl)-3-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine generally involves multi-step organic synthesis starting from simple aromatic and aliphatic precursors

Industrial Production Methods: Industrial-scale production often employs continuous flow reactors to optimize yield and purity while minimizing reaction time and by-products. Advanced purification techniques such as high-performance liquid chromatography (HPLC) are used to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or molecular oxygen under catalytic conditions to introduce additional functional groups or modify existing ones.

  • Reduction: Reduction reactions may be facilitated by hydride donors such as lithium aluminium hydride or borane reagents to reduce any ketonic functionalities to alcohols.

  • Substitution: The presence of aromatic rings allows for electrophilic and nucleophilic substitution reactions. Common reagents include halogens, nitrating agents, and other electrophiles.

Major Products: Oxidation and reduction usually yield modified aromatic rings or aliphatic chains with different functional groups like alcohols, ketones, or carboxylic acids. Substitution reactions can produce a wide range of derivatives depending on the substituents introduced.

Scientific Research Applications

Chemistry: Used as a building block in the synthesis of more complex organic compounds, especially in medicinal chemistry. Biology: Studied for its potential bioactivity, including enzyme inhibition and receptor binding. Medicine: Investigated as a lead compound in the development of new pharmaceuticals targeting specific diseases such as cancer and bacterial infections. Industry: Utilized in the creation of new materials with desired chemical and physical properties, including high-performance polymers and specialty chemicals.

Mechanism of Action

4-(Difluoromethyl)-1-(2-fluorophenyl)-3-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine stands out due to its unique substitution pattern, which imparts specific physicochemical properties. Compared to similar pyrazolopyridine compounds like 1-phenyl-3-methyl-1H-pyrazolo[3,4-b]pyridine, the difluoromethyl and 2-fluorophenyl groups provide enhanced biological activity and increased stability under physiological conditions.

Comparison with Similar Compounds

  • 1-Phenyl-3-methyl-1H-pyrazolo[3,4-b]pyridine

  • 4-Methyl-1-phenyl-3-methyl-1H-pyrazolo[3,4-b]pyridine

  • 1-(4-Methylphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine

Hope this deep dive was as enjoyable as putting it together!

Properties

IUPAC Name

4-(difluoromethyl)-1-(2-fluorophenyl)-3-methyl-6-(4-methylphenyl)pyrazolo[3,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16F3N3/c1-12-7-9-14(10-8-12)17-11-15(20(23)24)19-13(2)26-27(21(19)25-17)18-6-4-3-5-16(18)22/h3-11,20H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCPLRZWXRLTAGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C(=NN3C4=CC=CC=C4F)C)C(=C2)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(difluoromethyl)-1-(2-fluorophenyl)-3-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine
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4-(difluoromethyl)-1-(2-fluorophenyl)-3-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine
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4-(difluoromethyl)-1-(2-fluorophenyl)-3-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine
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4-(difluoromethyl)-1-(2-fluorophenyl)-3-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine
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4-(difluoromethyl)-1-(2-fluorophenyl)-3-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine
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4-(difluoromethyl)-1-(2-fluorophenyl)-3-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine

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